molecular formula C11H13BrO5 B5085312 2-(4-Bromophenoxy)oxane-3,4,5-triol

2-(4-Bromophenoxy)oxane-3,4,5-triol

Cat. No.: B5085312
M. Wt: 305.12 g/mol
InChI Key: RYMCGIWYPIFYRA-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)oxane-3,4,5-triol is a chemical compound with the molecular formula C12H15BrO6. It is known for its unique structure, which includes a bromophenyl group attached to an oxane ring with three hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)oxane-3,4,5-triol typically involves the reaction of 4-bromophenol with a suitable oxane derivative. One common method is the reaction of 4-bromophenol with 3,4-dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired compound. The reaction is carried out in a solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenoxy)oxane-3,4,5-triol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenoxy)oxane-3,4,5-triol is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds and makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(4-bromophenoxy)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO5/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMCGIWYPIFYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)Br)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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